(+)-15-epi Cloprostenol
Description
Overview of Prostaglandins (B1171923) and Eicosanoids in Biological Systems
Prostaglandins belong to a larger family of signaling molecules known as eicosanoids, which are derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orgwikipedia.org These compounds are not stored pre-formed but are synthesized in response to various stimuli by almost all nucleated cells in the body. wikipedia.orgtaylorandfrancis.com Eicosanoids, including prostaglandins, leukotrienes, and thromboxanes, act as local hormones, exerting their effects on cells near their site of synthesis in what is known as paracrine or autocrine signaling. wikipedia.orgwikipedia.org
Their functions are remarkably diverse, contributing to processes such as inflammation, pain perception, blood pressure regulation, blood clotting, and reproduction. wikipedia.orgpharmacyfreak.comcreative-proteomics.com For instance, certain prostaglandins are involved in the inflammatory cascade, while others play a crucial role in uterine contraction during labor and the regulation of the female reproductive cycle. pharmacyfreak.comcreative-proteomics.com The specific biological effect of a prostaglandin (B15479496) is determined by the type of receptor it binds to on the cell surface. wikipedia.org There are several classes of prostaglandin receptors, and the interaction with these receptors initiates a cascade of intracellular events that ultimately leads to a physiological response. wikipedia.org
Classification and Stereochemistry of Prostaglandin Analogs
Prostaglandins are classified based on the structure of their five-carbon ring. wikipedia.org The main classes are designated by letters, such as PGA, PGD, PGE, and PGF. wikipedia.orgcreative-proteomics.com The subscript number following the letter indicates the number of double bonds in the side chains. wikipedia.org Prostaglandin F2α, for example, has two double bonds in its hydrocarbon structure. wikipedia.org
The stereochemistry of prostaglandins is critical to their biological activity. These molecules possess multiple chiral centers, leading to a variety of stereoisomers. The spatial arrangement of the hydroxyl groups and the side chains significantly influences how the molecule interacts with its receptor. Synthetic prostaglandin analogs are often designed to mimic the structure of natural prostaglandins, but with modifications to enhance their stability, potency, or receptor selectivity. researchgate.netnih.govacs.orgresearchgate.netacs.org These modifications can include alterations to the side chains or changes in the stereochemistry at one or more chiral centers. medchemexpress.com
An "epi" designation, as in (+)-15-epi Cloprostenol (B1669231), signifies an epimer, which is a stereoisomer that differs in configuration at only one of several stereogenic centers. In this case, the stereochemistry at the carbon-15 (B1200482) position is inverted relative to its parent compound. This seemingly minor change can have a profound impact on the molecule's biological activity, often resulting in reduced or altered receptor binding and subsequent cellular response. medchemexpress.commedchemexpress.com
Contextualizing (+)-15-epi Cloprostenol within Prostaglandin F2α Derivatives
This compound is a synthetic analog of Prostaglandin F2α. smolecule.com Specifically, it is an epimer of Cloprostenol, another synthetic PGF2α analog. medchemexpress.commedchemexpress.com Cloprostenol itself is a potent agonist for the Prostaglandin F2α receptor (FP receptor). medchemexpress.com The key structural difference between Cloprostenol and this compound lies at the 15-hydroxyl group. medchemexpress.commedchemexpress.com In this compound, this hydroxyl group is in the (S) configuration, whereas in the more biologically active Cloprostenol, it is in the (R) configuration. medchemexpress.commedchemexpress.com
This inversion of stereochemistry at the C-15 position renders this compound significantly less active as an FP receptor agonist compared to its (R)-epimer. medchemexpress.commedchemexpress.com While the specific biological activity of this isomer has not been extensively studied, it serves as an important compound in research for understanding the structure-activity relationships of PGF2α analogs. medchemexpress.commedchemexpress.com By comparing the activity of epimers like this compound with their more active counterparts, researchers can gain insights into the specific molecular interactions required for potent receptor binding and activation.
The synthesis of this compound can be achieved through the amidation of the methyl esters of 15-epi-Cloprostenol. grafiati.com This and other synthetic routes allow for the production of this specific isomer for research purposes. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C22H29ClO6 |
| Molecular Weight | 424.92 g/mol |
| CAS Number | 54276-22-1 |
| Synonyms | D-Cloprostenol, (+)-15(S)-Cloprostenol |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxy-but-1-enyl]-3,5-dihydroxy-cyclopentyl]hept-5-enoic acid |
Table data sourced from LGC Standards. lgcstandards.com
Structure
3D Structure
Properties
CAS No. |
40665-93-8 |
|---|---|
Molecular Formula |
C22H29ClO6 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16?,18-,19-,20+,21+/m1/s1 |
InChI Key |
VJGGHXVGBSZVMZ-ZMFQUMIGSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H]1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Synonyms |
16-(3-chlorophenoxy)-17,18,19,20-tetranorprostaglandin F2 alpha 16-CPOTN-PGF2 alpha |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modifications of + 15 Epi Cloprostenol
Strategies for Stereoselective Synthesis
The synthesis of prostaglandins (B1171923) and their analogs is a complex challenge due to the multiple stereocenters present in the molecule. Achieving the correct stereochemistry, particularly at the C-15 position which defines (+)-15-epi Cloprostenol (B1669231), requires precise synthetic control.
Starting Material Considerations in Epimer Synthesis
The synthesis of prostaglandin (B15479496) analogs like Cloprostenol and its epimers often begins with a well-established chiral building block known as the Corey lactone. researchgate.net This intermediate contains the crucial stereochemistry for the cyclopentane (B165970) ring, which forms the core of the prostaglandin structure. Synthetic strategies can be designed to build the rest of the molecule, including the alpha (α) and omega (ω) side chains, from this starting point.
The stereochemistry at the C-15 position is typically introduced during the synthesis of the ω-chain. The choice of reducing agent for a ketone precursor at this position is critical. For instance, stereoselective reduction of an enone intermediate can yield the desired alcohol with a specific configuration (R or S). nih.gov To specifically obtain the (15S) configuration of (+)-15-epi Cloprostenol, a synthesis would either employ a reducing agent that favors the formation of the S-alcohol or proceed through an intermediate that can be later converted to the S-epimer.
Epimerization Techniques
A common strategy to access the less common 15-epi isomer is through the epimerization of the more readily synthesized 15(R)-hydroxy compound (Cloprostenol). This involves inverting the stereochemistry at the C-15 hydroxyl group.
The Mitsunobu reaction is a powerful and widely used method for achieving such an inversion. organic-chemistry.orgwikipedia.org This reaction converts a secondary alcohol into various other functional groups with a clean inversion of its stereocenter. organic-chemistry.orgnih.gov In this process, the alcohol (e.g., (+)-Cloprostenol) is treated with triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) in the presence of an acidic nucleophile, such as p-nitrobenzoic acid. wikipedia.orgnih.gov The reaction proceeds through an alkoxyphosphonium salt intermediate. The subsequent SN2 attack by the carboxylate anion occurs on the carbon atom bearing the alcohol, leading to an inverted ester intermediate. nih.gov Finally, hydrolysis of this ester yields the inverted alcohol, this compound. nih.gov The use of p-nitrobenzoic acid is particularly effective for sterically hindered alcohols. orgsyn.org
Table 1: Key Steps in Mitsunobu Inversion for Epimerization This table is for illustrative purposes and outlines the general sequence of a Mitsunobu reaction for C-15 epimerization.
| Step | Reagents | Intermediate/Product | Stereochemistry |
| 1. Activation | (+)-Cloprostenol (15R), PPh₃, DEAD | Alkoxyphosphonium salt | Inversion of configuration at C-15 |
| 2. Nucleophilic Attack | Carboxylate (e.g., p-nitrobenzoate) | Inverted Ester | (15S) configuration established |
| 3. Hydrolysis | Base (e.g., NaOH) | This compound | Final (15S) product |
Purification Methodologies for Isomeric Purity
Following synthesis or epimerization, the resulting mixture often contains both the desired this compound and the starting (+)-Cloprostenol, along with other reaction by-products. The separation of these C-15 epimers, which are diastereomers, is essential to obtain a product with high isomeric purity.
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose. nih.gov Chiral stationary phases are particularly useful for separating enantiomers, and specialized columns can also achieve baseline resolution of diastereomers like the C-15 epimers of prostaglandins. nih.govresearchgate.net For instance, a Chiralcel OD-RH column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer has been shown to successfully separate cloprostenol enantiomers, and similar principles apply to diastereomer separation. nih.govresearchgate.net
Other chromatographic techniques, such as column chromatography on silica (B1680970) gel, are also employed, often as a preliminary purification step. epo.org The choice of eluent system is critical for achieving separation. epo.orgresearchgate.net By carefully selecting the solvent polarity, it is possible to exploit the small differences in physical properties between the epimers to effect their separation. epo.org
Table 2: Example HPLC Conditions for Prostaglandin Isomer Separation Note: These are representative conditions and may require optimization for specific epimers.
| Parameter | Condition | Reference |
| Column | Chiralcel OD-RH | nih.gov |
| Mobile Phase | Acetonitrile:Sodium Dihydrogenphosphate (pH 3.0) | nih.gov |
| Detection | UV (210 nm or 274 nm) | nih.gov |
| Resolution (R) | >1.5 for baseline separation | mdpi.com |
Derivatization and Analog Synthesis
Modification of the terminal carboxylic acid group of this compound is a key strategy for generating new analogs with potentially different chemical and biological properties.
Amidation Reactions and Prostamide Analogs
Prostamides are a class of prostaglandin analogs where the terminal carboxylic acid is replaced by an amide group. nih.gov These compounds can be synthesized from their parent prostaglandins through standard amidation reactions. researchgate.net The synthesis involves activating the carboxylic acid group of this compound, often by converting it to a more reactive intermediate like an acid chloride or by using a coupling agent. This activated intermediate is then reacted with an amine to form the corresponding amide. libretexts.orgscirp.org
Alternatively, amidation can be performed on the methyl ester of the prostaglandin, which is then reacted directly with the desired amine. researchgate.net This method was used to synthesize the ethylamide and ethanolamide of D-Cloprostenol and its 15-epimer. researchgate.net
Generation of Ethylamide and Ethanolamide Derivatives
The synthesis of specific amide derivatives, such as the ethylamide and ethanolamide of this compound, follows the general principles of amidation. Research has detailed the synthesis of these specific amides starting from the methyl ester of 15-epi-D-Cloprostenol. researchgate.net
In a typical procedure, the methyl ester of this compound is reacted with an excess of either ethylamine (B1201723) or ethanolamine. The reaction mixture is stirred, often at room temperature, until completion. The resulting crude product, this compound ethylamide or ethanolamide, is then purified using techniques like pressure chromatography on silica gel to yield the final, characterized compound. researchgate.net For example, the synthesis of epi-D-Cloprostenol ethanolamide from the corresponding methyl ester has been reported with a yield of 68.4%. researchgate.net
Table 3: Synthesis of this compound Amide Derivatives Based on the synthesis of related D-Cloprostenol amides.
| Starting Material | Amine Reagent | Product | Reported Yield | Reference |
| epi-D-Cloprostenol Methyl Ester | Ethylamine | epi-D-Cloprostenol Ethylamide | Not specified | researchgate.net |
| epi-D-Cloprostenol Methyl Ester | Ethanolamine | epi-D-Cloprostenol Ethanolamide | 68.4% | researchgate.net |
Exploration of Other Functional Group Modifications
Beyond the core structure of this compound, researchers have investigated various functional group modifications to understand structure-activity relationships and develop new analogs with potentially different biological profiles. These modifications primarily target the terminal carboxylic acid, the hydroxyl groups on the cyclopentane ring and the aliphatic side chain, and the aromatic moiety of the ω-chain.
Modification of the Carboxylic Acid Group
The carboxylic acid at the C-1 position is a critical determinant of the biological activity of many prostaglandins. Modifications at this site, such as esterification and amidation, have been explored for Cloprostenol and its epimers.
Esterification: Conversion of the carboxylic acid to an ester is a common strategy to create prodrugs with enhanced lipid solubility. For instance, the isopropyl ester of related prostaglandin analogs is a well-documented modification aimed at improving tissue penetration. medchemexpress.com
Amidation: The synthesis of amide derivatives of D-Cloprostenol and its 15-epi-isomers has been reported. Specifically, 1-ethylamide and 1-ethanolamide derivatives were synthesized through the amidation of the corresponding methyl esters. researchgate.net This transformation replaces the acidic proton of the carboxylic acid with a neutral amide group, which can significantly alter the compound's polarity, hydrogen bonding capability, and receptor interaction. researchgate.net
Studies on the parent compound, prostaglandin F2α (PGF2α), have shown that replacing the carboxylic acid group with non-acidic substituents like a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group leads to a dramatic reduction in affinity for the FP receptor. nih.govnih.gov This highlights the crucial role of the C-1 carboxylate in receptor binding for this class of molecules.
Modification of the Hydroxyl Groups
The hydroxyl groups at positions C-9, C-11, and C-15 are key features of this compound and are frequent targets for chemical modification.
C-15 Hydroxyl Group: The stereochemistry of the C-15 hydroxyl group is paramount for biological activity. This compound, with its 15(S) configuration, is several orders of magnitude less active as an FP receptor ligand compared to (+)-Cloprostenol, which has the 15(R) configuration. medchemexpress.comcaymanchem.com This significant drop in activity underscores the stereospecific requirements of the FP receptor binding pocket.
Oxidation: The secondary alcohol at C-15 can be oxidized to a ketone, forming a 15-keto derivative. For example, 15-keto Cloprostenol isopropyl ester has been identified as a potential impurity in Cloprostenol preparations, indicating that this transformation is a relevant chemical pathway. medchemexpress.com
Protection and Selective Reaction: The hydroxyl groups can be selectively protected to allow for modifications at other positions. For instance, the 9,11-dihydroxy functionality of Cloprostenol methyl ester can be protected as a cyclic phenylboronate, enabling selective oxidation of the unprotected 15-hydroxy group. researchgate.net
Modification of the Aromatic Ring
The m-chlorophenoxy group on the ω-chain is another site for synthetic modification, leading to analogs with altered pharmacokinetic and pharmacodynamic properties. While not direct modifications of the 15-epi isomer, these changes in related prostaglandin F2α analogs demonstrate the chemical possibilities.
Substitution Pattern: Analogs have been synthesized where the chlorine atom is replaced or other substituents are introduced on the phenyl ring. For example, 16-(3-Fluorophenoxy) tetranor prostaglandin F2α is a known cloprostenol derivative. medchemexpress.com
Ring Replacement: More drastic modifications involve replacing the entire chlorophenoxy moiety. Bimatoprost (B1667075), for instance, is a 17-phenyl-trinor PGF2α analog, and Travoprost (B1681362) contains a trifluoromethylphenyl group instead of the chlorophenyl group found in Cloprostenol. nih.gov These changes significantly impact the lipophilicity and conformational flexibility of the ω-chain.
The table below summarizes some of the key functional group modifications investigated in Cloprostenol and related analogs.
| Functional Group | Modification Type | Example Derivative/Analog | Key Finding/Significance | Reference |
| Carboxylic Acid (C-1) | Amidation | 1-Ethylamide of 15-epi-D-Cloprostenol | Creates a neutral analog, altering polarity and receptor interaction potential. | researchgate.net |
| Carboxylic Acid (C-1) | Esterification | Isopropyl Ester | Common prodrug strategy to increase lipophilicity. | medchemexpress.com |
| Hydroxyl (C-15) | Epimerization | This compound | The 15(S) configuration leads to significantly reduced FP receptor activity compared to the 15(R) isomer. | medchemexpress.comcaymanchem.com |
| Hydroxyl (C-15) | Oxidation | 15-keto Cloprostenol | Forms a ketone, altering the hydrogen bonding capacity at this position. | medchemexpress.com |
| Aromatic Ring | Halogen Substitution | 16-(3-Fluorophenoxy) tetranor PGF2α | Demonstrates tolerance for different halogen substituents on the phenoxy ring. | medchemexpress.com |
| Aromatic Ring | Phenyl Substitution | Bimatoprost (17-phenyl-trinor PGF2α) | Replacement of the chlorophenoxy group with a phenyl group alters the structure of the ω-chain. | nih.gov |
Molecular Mechanisms of Action and Receptor Interactions
Prostaglandin (B15479496) F2α (FP) Receptor Agonism
The primary mechanism of action for (+)-15-epi Cloprostenol (B1669231) is its function as an agonist at the FP receptor. bertin-bioreagent.com However, its potency and activity are significantly influenced by its stereochemistry, particularly when compared to its 15(R) counterpart.
Studies on the binding affinity of prostaglandin analogs reveal critical differences between epimers. (+)-15-epi Cloprostenol, the 15(S) epimer, is consistently reported to be a much less active ligand for the FP receptor compared to the 15(R) epimer, (+)-Cloprostenol. medchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.combertin-bioreagent.commedchemexpress.com This difference in activity is described as being several orders of magnitude lower for the 15(S) epimer. medchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.combertin-bioreagent.com
For context, the highly potent 15(R) enantiomer, (+)-Cloprostenol, demonstrates a strong binding affinity and is a potent inhibitor of rat adipose precursor differentiation with an IC₅₀ value of 3 pM. caymanchem.comfcad.com In contrast, while specific Ki or IC₅₀ values for this compound are not extensively documented in the provided results, the qualitative description consistently points to its significantly reduced affinity for the FP receptor. medchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.combertin-bioreagent.com This is exemplified in studies of other prostaglandin analogs like latanoprost (B1674536), where the 15(S) epimer showed an IC₅₀ of 24 nM in a cat iris sphincter muscle binding assay, which was higher than the 3.6 nM IC₅₀ of the 15(R) form (latanoprost free acid). medchemexpress.com
While (+)-Cloprostenol is a selective agonist for the FP receptor, the selectivity profile of its 15-epi form is less detailed. medchemexpress.comcymitquimica.com The focus of comparative studies is often on the potency at the FP receptor itself. Research on various prostaglandin analogs shows a clear rank order of potency at FP receptors, which generally aligns with their binding affinities. For instance, in studies of human trabecular meshwork cells, synthetic prostaglandins (B1171923) like travoprost (B1681362) acid (EC₅₀ = 2.4 nM) and cloprostenol (EC₅₀ = 4.5 nM) were found to be more potent than the natural ligand PGF2α (EC₅₀ = 120 nM). arvojournals.org
The agonist effects of these compounds, including cloprostenol, are blocked by FP receptor-selective antagonists, confirming their action is mediated through this receptor. arvojournals.org Although this compound is a weaker agonist, its actions are also presumed to be mediated through the FP receptor. medchemexpress.comsmolecule.com The FP receptor itself is known to be activated by several prostanoids, with a typical efficacy rank of PGF2α > PGD2 > PGE2 > PGI2 = TXA2. wikipedia.org
Binding of an agonist to the FP receptor, a G protein-coupled receptor (GPCR), initiates specific intracellular signaling cascades. wikipedia.orgnih.gov The primary pathway involves the activation of phospholipase C, which leads to the hydrolysis of phosphoinositides (PI). arvojournals.orgnih.gov This action generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
The generation of these second messengers results in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C. arvojournals.orgnih.gov Studies on human trabecular meshwork cells have demonstrated that FP receptor agonists, including cloprostenol, stimulate PI turnover and cause a rapid, dose-dependent mobilization of [Ca²⁺]i. arvojournals.org The agonist-induced PI turnover can be blocked by FP-selective antagonists, confirming the receptor-mediated nature of this signaling cascade. arvojournals.org While potent agonists like (+)-Cloprostenol robustly activate these pathways, the significantly lower potency of this compound implies a much weaker stimulation of the same intracellular events. medchemexpress.commedchemexpress.commedchemexpress.com
Stereochemical Influence on Biological Activity
The stereochemistry of prostaglandin analogs is a critical determinant of their biological activity. cymitquimica.comcymitquimica.com The spatial arrangement of substituents, particularly the hydroxyl group at the C-15 position, profoundly affects receptor binding and subsequent agonist potency. medchemexpress.comcaymanchem.com
The natural and more biologically active form of many prostaglandins, including the potent synthetic analog (+)-Cloprostenol, possesses the 15(R) configuration. caymanchem.comcaymanchem.comfcad.comncats.io The inversion of this configuration to the 15(S) form, as seen in this compound, results in a dramatic decrease in biological activity. medchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.combertin-bioreagent.com This epimer is consistently described as being less active by several orders of magnitude as an FP receptor ligand. medchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.combertin-bioreagent.com
This principle is not unique to cloprostenol. For example, the 15-epi isomer of bimatoprost (B1667075) free acid also has reduced FP receptor agonist activity. medchemexpress.com Similarly, studies comparing the 15(R) and 15(S) forms of latanoprost demonstrate the superior potency of the 15(R) configuration. medchemexpress.com The stereospecificity of the FP receptor's binding pocket is highlighted by its ability to discriminate between these epimers, with the 15(R)-hydroxyl group being crucial for high-affinity interaction.
Comparative Potency of Prostaglandin Analogs at the FP Receptor This table displays the median effective concentration (EC₅₀) for various prostaglandin analogs, illustrating their relative potencies in stimulating phosphoinositide (PI) turnover in human trabecular meshwork cells. A lower EC₅₀ value indicates higher potency.
| Compound | EC₅₀ (nM) arvojournals.org |
|---|---|
| Travoprost acid | 2.4 |
| Cloprostenol | 4.5 |
| (±)-Fluprostenol | 10.8 |
| Latanoprost acid | 34.7 |
| Bimatoprost acid | 112 |
| PGF2α | 120 |
Despite its significantly lower potency at the FP receptor, several sources note that the specific activity of the 15(S) isomer, this compound, has not been thoroughly studied. medchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.combertin-bioreagent.com While its role as a weak FP agonist is established, the full spectrum of its biological interactions and potential for activity at other receptors or through different mechanisms remains an area with limited exploration. The primary focus of research has been on the highly potent 15(R) enantiomer, leaving a gap in the comprehensive understanding of its less active epimer. caymanchem.comfcad.com
Biological Activities and Research Applications in Model Systems
Investigation of Prostaglandin (B15479496) Pathways
Prostaglandins (B1171923) are hormone-like substances that play a crucial role in regulating various physiological activities. researchgate.net Their diverse therapeutic actions and complex molecular structures have made them a subject of significant scientific interest. researchgate.net
Utility as a Research Tool for Prostaglandin Pathway Elucidation
Due to its nature as a PGF2α analog, (+)-15-epi Cloprostenol (B1669231) serves as a valuable tool in scientific research for the investigation of prostaglandin pathways and their physiological effects. smolecule.com By studying its interactions and effects, researchers can gain insights into the complex mechanisms governed by prostaglandins. smolecule.com
Studies in Reproductive Physiology (Animal Models)
Prostaglandins and their analogs are widely used in the management of reproduction in domestic animals. nih.gov They are known for their potent luteolytic effects, meaning they can induce the regression of the corpus luteum (CL). researchgate.net
Luteal Function Research
(+)-15-epi Cloprostenol is utilized in research to study luteal function and its role in various physiological processes. smolecule.com The corpus luteum is a temporary endocrine structure that is essential for establishing and maintaining pregnancy. Research has shown that the administration of PGF2α analogs can induce luteolysis, leading to a decline in progesterone (B1679170) concentrations. merck-animal-health-usa.comresearchgate.net This induced luteolysis allows scientists to investigate the impact of progesterone on reproductive and other physiological systems. smolecule.com
Studies in lactating dairy cows have investigated the effects of different PGF2α analogs, such as cloprostenol and dinoprost (B1670695), on luteal regression. While both are effective, differences in their chemical structure, such as the oxyaryl function in cloprostenol, result in a longer half-life compared to dinoprost (approximately 3 hours versus 7 to 8 minutes). merck-animal-health-usa.com This difference in metabolic rate can influence the dynamics of luteolysis. merck-animal-health-usa.com For instance, in some studies, cows treated with cloprostenol showed a more rapid initial decrease in progesterone compared to those treated with dinoprost. merck-animal-health-usa.com
Induction of Luteolysis in Animal Systems
The primary reproductive application of PGF2α analogs like cloprostenol in animal models is the induction of luteolysis. researchgate.netnih.gov This process is fundamental for synchronizing estrus in herds, which is a common practice in livestock management. researchgate.net By inducing the regression of the corpus luteum, these compounds bring animals into heat within a predictable timeframe, typically 3 to 5 days after administration. researchgate.net
Research in beef heifers has demonstrated that cloprostenol effectively induces luteolysis, with a decrease in plasma progesterone concentrations observed after treatment. researchgate.net Studies have also explored the efficacy of different doses and administration routes to determine the minimal effective dose for inducing luteolysis. nih.govresearchgate.net
Modulation of Reproductive Processes in Animal Models
Beyond luteolysis, PGF2α analogs can modulate other reproductive processes. In lactating dairy cows, treatment with cloprostenol has been associated with increased rates of estrus detection, conception, and pregnancy in some studies. merck-animal-health-usa.com The mechanism may involve greater circulating estradiol (B170435) concentrations following treatment. merck-animal-health-usa.com However, other studies have reported no significant differences in conception and pregnancy rates between cloprostenol and dinoprost. icm.edu.pl
In multiparous sows, cloprostenol sodium has been shown to improve reproductive performance during lactation. frontiersin.org It can effectively synchronize parturition and has been linked to increased milk yield. frontiersin.orgfrontiersin.org Furthermore, studies in mice have indicated that cloprostenol treatment can improve uterine development. researchgate.net
Table 1: Comparative Effects of Cloprostenol and Dinoprost on Reproductive Parameters in Dairy Cows
| Parameter | Finding | Species/Model | Citation |
|---|---|---|---|
| Estrus Detection Rate | Cloprostenol increased estrus detection rates in first-parity cows compared to dinoprost. | Lactating Dairy Cows | merck-animal-health-usa.com |
| Conception Rate | Cloprostenol increased conception rates in cows inseminated on Days 3 or 4 after treatment compared to dinoprost. | Lactating Dairy Cows | merck-animal-health-usa.com |
| Pregnancy Rate | Cloprostenol increased the overall pregnancy rate compared to dinoprost. | Lactating Dairy Cows | merck-animal-health-usa.com |
| Luteolysis | No significant difference in the percentage of cows with complete luteolysis between cloprostenol and dinoprost. | Lactating Dairy Cows | merck-animal-health-usa.com |
| Progesterone Decline | Cows treated with cloprostenol had a greater decrease in progesterone during the first 12 hours post-treatment. | Lactating Dairy Cows | merck-animal-health-usa.com |
| Estradiol Concentration | Cows treated with cloprostenol had greater estradiol concentrations 48 hours after treatment. | Lactating Dairy Cows | merck-animal-health-usa.com |
Non-Reproductive Research Applications (In Vitro and Animal Models)
The utility of this compound and related prostaglandin analogs extends beyond reproductive research. For instance, Prostaglandin F2α receptor agonists have been identified as potent inhibitors of adipose differentiation in primary cultures of adipocyte precursors. medchemexpress.com This suggests a potential role for these compounds in studying the processes of fat cell formation. Additionally, research in animal models has hinted at a possible role in the investigation of bone diseases like osteoporosis. smolecule.com
Smooth Muscle Contraction Studies
Prostaglandin F2α and its synthetic analogues are well-established as potent stimulators of smooth muscle contraction in a variety of tissues, including vascular, bronchial, intestinal, and myometrial smooth muscle. nih.gov The mechanism of action involves the activation of the prostaglandin F (FP) receptor. szabo-scandic.comscispace.com
This compound is the 15(S)-hydroxy enantiomer of (+)-cloprostenol. szabo-scandic.commedchemexpress.com This structural difference at the C-15 position results in significantly lower activity at the FP receptor compared to its 15(R) counterpart, (+)-cloprostenol. szabo-scandic.commedchemexpress.combertin-bioreagent.com Consequently, its specific activity in inducing smooth muscle contraction has not been as extensively studied as the more potent agonists. szabo-scandic.commedchemexpress.combertin-bioreagent.com Research on purinergic smooth muscle contractions in the human prostate has explored various agonists, but studies specifically detailing the contractile effects of this compound are not prominent in the literature. nih.gov The focus of smooth muscle contraction research has largely remained on more potent PGF2α analogues like cloprostenol itself. scispace.com
Research in Bone Metabolism and Formation
The role of prostaglandins in bone metabolism is complex, with evidence suggesting both bone resorption and bone formation effects. nih.govresearchgate.net For instance, prostaglandin E2 (PGE2) has been shown to promote bone formation through the activation of the EP4 receptor. nih.gov Some research has indicated that PGs can have an anabolic effect on bone, potentially mediated by calcitriol. researchgate.net At high concentrations, however, PGs can inhibit collagen synthesis via the FP receptor. researchgate.net
Adipose Differentiation Inhibition Studies (e.g., in Adipocyte Precursors)
A significant area of research for PGF2α receptor agonists is their role in inhibiting the differentiation of adipocyte precursors. nih.govplos.org Prostaglandin F2α itself has been shown to inhibit the adipose differentiation of primary cultures of adipocyte precursors and the adipogenic cell line 1246. nih.gov The mechanism for this inhibition is believed to involve the repression of the peroxisome proliferator-activated receptor γ (PPARγ), a key transcription factor in adipogenesis. scispace.comnih.gov
Research by Serrero and Lepak (1997) demonstrated that the FP receptor agonists cloprostenol and fluprostenol (B1673476) are highly potent inhibitors of adipose differentiation in primary cultures of newborn rat adipocyte precursors. nih.gov Their findings indicated that these synthetic analogues were significantly more potent than the endogenous PGF2α. nih.gov
| Compound | IC₅₀ for Adipose Differentiation Inhibition |
|---|---|
| Cloprostenol | 3 x 10⁻¹² M |
| Fluprostenol | 3 to 10 x 10⁻¹¹ M |
| Prostaglandin F2α (PGF2α) | 10⁻⁸ M |
| 17-phenyl trinor PGE2 | No effect except at 10,000-fold higher concentration |
This table summarizes the 50% inhibitory concentrations (IC₅₀) of various prostaglandin analogues on the differentiation of adipocyte precursors, as reported by Serrero and Lepak (1997). nih.gov
(+)-Cloprostenol isopropyl ester, a more lipid-soluble form of cloprostenol, has also been shown to be a potent inhibitor of rat adipose precursor differentiation. While this compound is structurally related to these potent inhibitors, its specific activity in this context is noted to be less studied due to its lower affinity for the FP receptor. szabo-scandic.commedchemexpress.combertin-bioreagent.com
Investigations into Other Physiological Effects
The primary and most well-documented physiological effect of PGF2α and its potent analogues like cloprostenol is their luteolytic activity, which is the regression of the corpus luteum. nih.gov This action is fundamental to their use in veterinary medicine for the synchronization of estrus.
As the 15(S)-epimer, this compound is characterized by being several orders of magnitude less active as an FP receptor ligand compared to the 15(R)-isomer, (+)-cloprostenol. szabo-scandic.commedchemexpress.combertin-bioreagent.com This reduced potency at the FP receptor is a key characteristic that distinguishes its physiological profile from that of the more active cloprostenol isomers. Studies on the reproductive performance of sows and the induction of ovulation in mares have primarily utilized the more potent forms of cloprostenol. frontiersin.orgnih.gov
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Isomeric Separation
The presence of multiple chiral centers in the Cloprostenol (B1669231) molecule necessitates the use of high-resolution chromatographic methods to separate its various stereoisomers, including enantiomers and diastereomers like (+)-15-epi Cloprostenol.
High-Performance Liquid Chromatography (HPLC) for Enantiomer and Stereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioselective and stereoselective analysis of Cloprostenol and its isomers. nih.govresearchgate.net Chiral HPLC methods are indispensable for separating the enantiomeric pair, (+)-Cloprostenol and (-)-Cloprostenol, as well as distinguishing them from their 15-epimers. researchgate.netpsu.edu
The successful separation of these isomers is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving Cloprostenol enantiomers. researchgate.netmdpi.com The mechanism of separation on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com
A reported HPLC method for the direct chiral separation of cloprostenol enantiomers utilizes a Chiralcel OD-RH column. nih.govresearchgate.net This method achieved baseline resolution, allowing for the accurate quantification of each enantiomer. nih.gov Research has also explored the separation of cloprostenol epimers on silica (B1680970) gel stationary phases. researchgate.net Furthermore, reversed-phase HPLC has been employed to separate Cloprostenol from its stereoisomers, 15-epi-cloprostenol and 5-trans-cloprostenol. researchgate.netresearchgate.net
| Parameter | Condition 1 nih.govresearchgate.net | Condition 2 researchgate.net | Condition 3 researchgate.net |
|---|---|---|---|
| Stationary Phase | Chiralcel OD-RH | Silica Gel (Zorbax SIL) | Reversed-Phase (Ultrasphere ODS) |
| Mobile Phase | Acetonitrile-sodium dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v) | Heptane-2-propanol-acetonitrile (93:6:1, v/v) with 0.5 mL L⁻¹ water | Methanol-phosphate buffer (pH 6.75; 0.02 M) (50:50, v/v) |
| Application | Enantiomeric separation of (+/-)-Cloprostenol | Separation of Cloprostenol epimers | Separation from 15-epi-cloprostenol and 5-trans-cloprostenol |
Optimization of Chromatographic Conditions for Purity Analysis
The optimization of chromatographic conditions is critical for achieving the necessary resolution and sensitivity for purity analysis. Factors such as mobile phase composition, pH, flow rate, and column temperature are meticulously adjusted to maximize the separation between the main component and its impurities, including this compound.
For the chiral separation of Cloprostenol enantiomers, the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer in the mobile phase significantly influences the retention and resolution. nih.govresearchgate.netresearchgate.net Adjusting the pH of the mobile phase can also impact the ionization state of the acidic prostaglandin (B15479496) molecule, thereby affecting its interaction with the stationary phase. For instance, a mobile phase of acetonitrile-sodium dihydrogenphosphate at pH 3.0 has been successfully used. nih.govresearchgate.net Detection is commonly performed using UV detectors at wavelengths where the molecule exhibits significant absorbance, such as 210 nm or 274 nm. nih.govresearchgate.net
Spectroscopic and Spectrometric Characterization
Once isolated, spectroscopic and spectrometric techniques are employed to confirm the identity and elucidate the detailed chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. researchgate.netrsc.orgfederchimica.it
The ¹H NMR spectrum of a Cloprostenol isomer will show characteristic signals for the protons in the cyclopentane (B165970) ring, the two side chains, and the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are used to assign them to specific protons in the structure. google.comepo.org Similarly, the ¹³C NMR spectrum provides the chemical shifts for each carbon atom, which are indicative of their bonding environment (e.g., sp², sp³, carbonyl). kirj.eebeilstein-journals.orgconicet.gov.ar
Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are invaluable for establishing connectivity between protons and carbons, further confirming the structural assignment. researchgate.net These techniques help to definitively piece together the molecular framework.
| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information |
|---|---|---|
| ¹H | ~ 6.7-7.3 | Aromatic protons (chlorophenoxy group) researchgate.net |
| ¹H | ~ 5.3-5.7 | Olefinic protons (C-5/C-6 and C-13/C-14) researchgate.net |
| ¹H | ~ 3.8-4.2 | Protons on carbons bearing hydroxyl groups (C-9, C-11, C-15) researchgate.net |
| ¹³C | ~ 175-178 | Carboxylic acid carbonyl carbon (C-1) googleapis.com |
| ¹³C | ~ 125-135 | Olefinic carbons (C-5, C-6, C-13, C-14) googleapis.com |
| ¹³C | ~ 70-78 | Carbons bearing hydroxyl groups (C-9, C-11, C-15) googleapis.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. beilstein-journals.orgisciii.es For this compound, characteristic IR absorption bands would include:
A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl and carboxylic acid groups. google.comepo.org
A strong absorption band around 1700-1740 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group. asianpubs.orgscispace.com
Absorptions in the 1580-1600 cm⁻¹ region due to the C=C stretching of the aromatic ring. google.comepo.org
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation and confirmation. udel.edulibretexts.org
In the analysis of this compound, techniques such as electrospray ionization (ESI) are often coupled with a mass analyzer like a triple quadrupole (QqQ) or time-of-flight (TOF) detector. researchgate.netresearchgate.netnih.gov The mass spectrum will show a molecular ion peak (or a pseudomolecular ion peak, e.g., [M-H]⁻ or [M+H]⁺) corresponding to the molecular weight of the compound (C₂₂H₂₉ClO₆, MW: 424.9 g/mol ). upsa.edu.bo
The fragmentation pattern observed in the MS/MS spectrum is particularly useful for structural confirmation. Specific fragment ions are generated by the cleavage of bonds within the molecule, and these fragments are characteristic of the compound's structure. For prostaglandins (B1171923), common fragmentation pathways involve the loss of water, the carboxylic acid group, and cleavage of the side chains. google.comresearchgate.net
Metabolomics Approaches in Research
A comprehensive review of existing scientific literature reveals that metabolomics studies specifically targeting the chemical compound this compound have not been published. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. While direct research on the 15-epi isomer is not available, studies on the closely related synthetic prostaglandin F2α analogue, cloprostenol, offer insight into the potential application of metabolomics to understand its biological effects. These studies primarily utilize mass spectrometry-based techniques to analyze global changes in metabolites following the administration of cloprostenol in animal models.
Research in livestock, for instance, has employed metabolomics to understand the physiological impact of cloprostenol when used for the synchronization of estrus. These investigations provide a framework for how metabolomics could be applied to study this compound. The primary analytical methods involve ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) and gas chromatography-mass spectrometry (GC-MS) for the untargeted profiling of metabolites in biological samples like serum and urine. mdpi.comsemanticscholar.orgarccjournals.com
A notable study analyzed the serum metabolome of yaks treated with cloprostenol sodium to induce estrus. mdpi.com Using UPLC-Q-TOF/MS, researchers identified significant alterations in various metabolic pathways, indicating a systemic biological response. The findings suggest that cloprostenol influences the metabolism of fatty acids, amino acids, and lipids. mdpi.com A total of 77 significant differential metabolites were identified in the cloprostenol-treated group compared to the control group with inactive ovaries. mdpi.com The study highlighted that pathways such as the beta-oxidation of very long-chain fatty acids, bile acid biosynthesis, and steroidogenesis were perturbed. mdpi.com
Another study utilized an untargeted metabolomics approach to profile the urine of Surti goats following estrous synchronization with cloprostenol and medroxyprogesterone (B1676146) acetate. arccjournals.comresearchgate.net Using GC-MS, this research identified 56 metabolites that varied significantly across the different phases of the estrous cycle. arccjournals.com While this study's design does not isolate the effects of cloprostenol alone, it demonstrates the utility of metabolomics in identifying potential biomarkers associated with physiological processes modulated by exogenous prostaglandins. semanticscholar.orgarccjournals.com Two metabolites, 4-amino-2-hydroxybenzoic acid and 4-Methylphenol (p-Cresol), were identified as potential biomarkers for detecting estrus. arccjournals.com
These studies on cloprostenol showcase the methodologies and potential findings that a metabolomics approach could yield for this compound. Such research would involve the administration of the compound, followed by the collection of biological samples and analysis using high-resolution mass spectrometry to identify and quantify changes in the metabolome, ultimately revealing its biochemical effects and mechanism of action.
Detailed Research Findings
Serum Metabolomics in Yaks Treated with Cloprostenol Sodium
In a study investigating the effects of cloprostenol sodium on yak reproduction, an untargeted metabolomics analysis of serum samples was conducted. The results indicated significant disturbances in several key metabolic pathways. mdpi.com
Table 1: Significantly Altered Metabolic Pathways in Yak Serum Following Cloprostenol Administration
| Metabolic Pathway | VIP Score | p-value | Description of Change |
| Beta-oxidation of very long-chain fatty acids | >1 | <0.05 | Disturbance identified |
| Bile acid biosynthesis | >1 | <0.05 | Disturbance identified |
| Oxidation of branched-chain fatty acids | >1 | <0.05 | Disturbance identified |
| Steroidogenesis | >1 | <0.05 | Disturbance identified |
| Steroid biosynthesis | >1 | <0.05 | Disturbance identified |
| Arginine and proline metabolism | >1 | <0.05 | Disturbance identified |
This table is based on data from a study on cloprostenol sodium in yaks and is presented as an example of the application of metabolomics to a related compound. mdpi.com
Urine Metabolomics in Goats
In a study on Surti goats where cloprostenol was used as part of an estrous synchronization protocol, untargeted GC-MS analysis of urine identified metabolites that could serve as biomarkers for different cycle phases. semanticscholar.orgarccjournals.com
Table 2: Potential Urine Biomarkers Identified in Goats During Estrus
| Metabolite | Fold Change | p-value | Potential Role |
| 4-amino-2-hydroxybenzoic acid | Increased | <0.05 | Biomarker for estrus phase |
| 4-Methylphenol (p-Cresol) | Increased | <0.05 | Biomarker for estrus phase |
This table is based on data from a study in which cloprostenol was part of a larger treatment protocol. arccjournals.com
Structure Activity Relationship Sar Studies and Analog Development
Correlating Stereochemical Differences with Receptor Binding and Agonism
The stereochemistry of prostaglandin (B15479496) analogs is a critical determinant of their interaction with prostaglandin receptors, particularly the FP receptor, and their subsequent agonist activity. The spatial arrangement of atoms, especially at chiral centers, dictates the molecule's ability to fit into the receptor's binding pocket and elicit a biological response.
Cloprostenol (B1669231), a synthetic analog of prostaglandin F2α (PGF2α), possesses several chiral centers, leading to the existence of multiple stereoisomers. wikipedia.org The naturally occurring PGF2α has a specific stereoconfiguration that is recognized by its receptor. Synthetic analogs aim to mimic this while improving properties like stability and potency. Research has shown that the binding of cloprostenol to PGF2α receptors is stereospecific. ncats.io
The "(+)-" designation in (+)-15-epi Cloprostenol refers to its optical activity, indicating that it rotates plane-polarized light in the dextrorotatory direction. More importantly, the "15-epi" designation signifies a change in the stereochemistry at the C-15 position of the molecule. In the biologically more active enantiomer, (+)-Cloprostenol, the hydroxyl group at C-15 is in the (R) configuration. ncats.ioevitachem.com In contrast, this compound is the 15(S), or 15β-hydroxy epimer. medchemexpress.com This seemingly minor change has a profound impact on its biological activity.
Studies have demonstrated that the 15(R) enantiomer, (+)-Cloprostenol, is responsible for the majority of the biological activity and is a potent FP receptor agonist. ncats.ioevitachem.com In contrast, the 15(S)-epimer, this compound, is significantly less active, by several orders of magnitude, as an FP receptor ligand. medchemexpress.com This highlights the stringent stereochemical requirements of the FP receptor's binding site. The receptor can clearly distinguish between the two epimers, with the 15(R)-hydroxyl group likely forming a crucial hydrogen bond or other interaction within the binding pocket that is not possible for the 15(S)-hydroxyl group.
The importance of stereochemistry extends to other parts of the prostaglandin molecule as well. For instance, the relative orientation of the two side chains on the cyclopentane (B165970) ring is crucial for proper receptor binding. wikipedia.org Modifications at other chiral centers, such as C-8, C-9, C-11, and C-12, can also dramatically alter receptor affinity and agonist potency. For example, 8-epi-Prostaglandin F2α exhibits a unique stereochemistry that influences its binding affinity to FP receptors. scbt.com
The following table summarizes the key stereochemical features and their impact on receptor binding and agonism:
| Stereochemical Feature | Impact on FP Receptor Binding and Agonism |
| C-15 Hydroxyl Group Configuration | The 15(R) configuration (as in (+)-Cloprostenol) is highly preferred for potent FP receptor agonism. ncats.ioevitachem.com |
| The 15(S) configuration (as in this compound) results in dramatically reduced affinity and activity. medchemexpress.com | |
| Cyclopentane Ring Substituents | The specific stereochemistry of the hydroxyl groups at C-9 and C-11 is critical for receptor recognition. wikipedia.orgscbt.com |
| Side Chain Configuration | The cis or trans configuration of the double bond in the alpha chain and the overall spatial arrangement of both side chains influence receptor binding. wikipedia.org |
Rational Design of Novel Prostaglandin Analogs based on this compound Scaffold
While this compound itself is less biologically active, its scaffold provides a valuable starting point for the rational design of new prostaglandin analogs. mdpi.com Understanding why this particular epimer is less active offers crucial insights into the structural requirements for FP receptor antagonism or for designing analogs with different receptor selectivity profiles.
The process of rational drug design involves a systematic, computer-assisted approach to developing new drug candidates. mdpi.com In the context of the this compound scaffold, this would involve:
Computational Modeling: Building 3D models of the this compound molecule and the FP receptor binding site. This allows researchers to visualize the interactions (or lack thereof) between the ligand and the receptor.
Pharmacophore Mapping: Identifying the key structural features (the pharmacophore) of active prostaglandin analogs that are essential for binding and activity. For FP receptor agonists, this includes the carboxylic acid group (or a bioisostere), the C-9 and C-11 hydroxyl groups, and the C-15 hydroxyl group in the correct stereochemical orientation. europa.eu
In Silico Screening: Virtually screening libraries of compounds based on the this compound scaffold with modifications at various positions to predict their binding affinity for the FP receptor or other prostaglandin receptors.
One strategy in rational design is to introduce modifications that might restore or alter the biological activity of the this compound scaffold. For example, chemists could explore whether modifying other parts of the molecule could compensate for the "incorrect" stereochemistry at C-15. This could involve altering the length or composition of the side chains or modifying the cyclopentane ring.
Furthermore, the scaffold of this compound could be used to design antagonists. An antagonist is a molecule that binds to a receptor but does not activate it, thereby blocking the action of an agonist. By understanding the subtle structural differences between agonists like (+)-Cloprostenol and weakly active epimers like this compound, it may be possible to design molecules that bind to the FP receptor with high affinity but lack the specific interactions required for receptor activation.
The development of various clinically used prostaglandin analogs, such as latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075), for the treatment of glaucoma, has been a testament to the success of rational drug design in this field. evitachem.comrsc.org These analogs often feature modifications to the omega side chain, which have been shown to improve their therapeutic profile. nih.gov
Investigation of Modified Side Chains and Ring Systems
A significant area of research in the development of prostaglandin analogs involves the investigation of modified side chains and ring systems. These modifications are aimed at improving various properties of the molecules, including:
Receptor Affinity and Selectivity: Enhancing the binding to the target receptor (e.g., FP receptor) while minimizing binding to other prostaglandin receptors to reduce side effects.
Metabolic Stability: Increasing the molecule's resistance to enzymatic degradation in the body, thereby prolonging its duration of action.
Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) characteristics.
Side Chain Modifications:
The two side chains of the prostaglandin molecule, the alpha (α) chain and the omega (ω) chain, are prime targets for modification.
Alpha (α) Chain: The α-chain typically contains a carboxylic acid group at the C-1 position, which is crucial for binding to a conserved arginine residue in the FP receptor. nih.gov Modifications to this chain often involve creating prodrugs, such as isopropyl esters, to improve lipophilicity and ocular penetration. evitachem.comgoogle.com
Omega (ω) Chain: The ω-chain has been a major focus of modification to improve selectivity and potency. A key modification found in many successful prostaglandin analogs is the replacement of the aliphatic end of the ω-chain with an aromatic ring. For example, Cloprostenol itself contains a chlorophenoxy group at C-16. This modification not only enhances binding affinity for the FP receptor but also blocks β-oxidation, a major metabolic pathway for prostaglandins (B1171923). Other analogs like travoprost incorporate a trifluoromethylphenyl group. ontosight.ai
The following table highlights some common side chain modifications and their rationale:
| Modification | Example Compound(s) | Rationale |
| C-1 Isopropyl Ester | Cloprostenol isopropyl ester, Latanoprost | Increased lipophilicity for better tissue penetration (prodrug). evitachem.comgoogle.com |
| Aromatic Ring in ω-Chain | Cloprostenol, Travoprost, Latanoprost | Enhanced receptor affinity and metabolic stability. nih.govontosight.ai |
| Substitution on the Aromatic Ring | Cloprostenol (chloro-), Travoprost (trifluoromethyl-) | Fine-tuning of electronic and steric properties to optimize receptor interaction. ontosight.ai |
Ring System Modifications:
The cyclopentane ring of prostaglandins is another site for structural modification. While less common than side-chain modifications, changes to the ring can also influence biological activity. Research has explored the synthesis of analogs with altered ring structures to probe the spatial requirements of the receptor binding pocket. For instance, the replacement of the cyclopentane ring with other cyclic systems can lead to compounds with different receptor selectivity profiles.
The systematic exploration of these modifications, guided by SAR principles, continues to be a fruitful area of research for the discovery of new and improved prostaglandin analogs for various therapeutic applications.
Emerging Research Directions and Future Perspectives
Untapped Biological Activities of (+)-15-epi Cloprostenol (B1669231)
While recognized as a less potent FP receptor agonist than its 15(R) epimer, the specific biological activities of (+)-15-epi Cloprostenol remain largely understudied. medchemexpress.cominterpriseusa.combertin-bioreagent.com This has created an opportunity for researchers to explore its potential effects on other biological pathways and receptors. For instance, a study on the prostaglandin (B15479496) analogue ent-11-epi-15-epi PGE2 methyl ester, which shares a similar epimeric configuration, demonstrated selective antagonism of contractile actions induced by PGE2 and PGF2α in isolated guinea pig ileum, suggesting that such epimers may possess unique modulatory properties. nih.gov This opens the possibility that this compound could exhibit activities independent of or supplementary to FP receptor agonism, such as interacting with other prostanoid receptors or signaling pathways. Further investigation into its biological profile could uncover novel therapeutic applications.
Advanced Synthetic Methodologies for Enhanced Production and Purity
The development of efficient and highly stereoselective synthetic routes for prostaglandins (B1171923) and their analogs is a significant area of research. rsc.orgrsc.orgnih.gov Recent advancements in chemoenzymatic total synthesis offer promising strategies for producing cloprostenol and its isomers with high purity. rsc.orgrsc.orgnih.gov These methods utilize biocatalysts, such as Baeyer-Villiger monooxygenases and ketoreductases, to achieve high stereoselectivity, a crucial factor in separating the different epimers of cloprostenol. rsc.orgresearchgate.net
A unified chemoenzymatic synthesis approach has been reported for a range of prostaglandins, including cloprostenol, starting from a readily available dichloro-containing bicyclic ketone. rsc.orgrsc.orgnih.gov This strategy showcases the potential of biocatalysis in constructing complex molecules and provides an alternative to traditional chemical methods. rsc.orgrsc.orgnih.gov Additionally, new methods for the synthesis of D-cloprostenol have been developed based on the biocatalytical resolution of intermediates, highlighting the ongoing efforts to improve synthetic efficiency and enantiomeric purity. researchgate.net The use of innovative techniques like ring-closing alkyne metathesis has also been explored for the synthesis of prostaglandin lactones, including those of cloprostenol, which can serve as important intermediates. diva-portal.org
Table 1: Key Advancements in Prostaglandin Synthesis
| Methodology | Key Features | Potential Impact on this compound |
| Chemoenzymatic Total Synthesis | Utilizes biocatalysts (e.g., BVMO, KRED) for high stereoselectivity. rsc.orgresearchgate.net | Enables more efficient and purer production of specific epimers like this compound. |
| Unified Synthesis Strategy | A single starting material can be used to produce various prostaglandins. rsc.orgrsc.orgnih.gov | Streamlines the production process, potentially making research on less common isomers more feasible. |
| Biocatalytical Resolution | Employs enzymes to separate enantiomers of key intermediates. researchgate.net | Crucial for obtaining optically pure this compound for detailed biological studies. |
| Ring-Closing Alkyne Metathesis | An efficient method for constructing the core ring structure of prostaglandins. diva-portal.org | Offers an alternative and potentially more efficient route to prostaglandin intermediates. |
Computational Modeling and In Silico Studies for Receptor Interactions
The use of computational modeling and in silico studies is becoming increasingly prevalent in drug discovery and understanding ligand-receptor interactions. mdpi.comresearchgate.net These methods can provide valuable insights into the binding modes of prostaglandin analogs at their receptors, helping to explain differences in activity between epimers like this compound and (+)-cloprostenol. mdpi.com
Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a receptor. mdpi.comjapsonline.com For example, in silico studies on other prostaglandins have been used to explore their interactions with various enzymes and receptors, correlating docking scores with observed biological activity. mdpi.com Similar computational approaches could be applied to this compound to elucidate its interaction with the FP receptor and to screen for potential interactions with other receptors. This could help to identify the structural determinants responsible for its lower potency at the FP receptor and guide the design of new analogs with specific activity profiles. The need for confirmatory data, such as receptor interaction studies, has been highlighted in the evaluation of prostaglandin analogues for cosmetic use. cir-safety.org
Development of Advanced Analytical Techniques for Trace Analysis
The ability to accurately detect and quantify trace amounts of prostaglandin isomers is crucial for both research and quality control. The development of advanced analytical techniques is therefore an important area of focus. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of prostaglandins and their analogs. researchgate.net
Researchers have developed and validated enantioselective LC methods for the resolution of prostaglandin intermediates, which are essential for ensuring the enantiomeric purity of compounds like this compound. researchgate.net Furthermore, techniques like dummy template molecularly imprinted polymers (MIPs) coupled with HPLC have been explored for the selective extraction and analysis of cloprostenol from complex matrices like milk samples. researchgate.net The ongoing development of such sensitive and selective analytical methods will be critical for future research into the metabolism, pharmacokinetics, and trace-level biological effects of this compound.
Role of this compound in Broader Eicosanoid Research Paradigms
The study of this compound contributes to the broader understanding of eicosanoid biology. Eicosanoids, a large family of signaling lipids derived from fatty acids, are involved in a vast array of physiological and pathological processes. wikipedia.org The subtle structural differences between isomers, such as the epimeric distinction in this compound, can lead to significant differences in biological activity. medchemexpress.cominterpriseusa.combertin-bioreagent.com
Investigating the unique properties of less-active isomers like this compound can provide valuable insights into the structure-activity relationships of prostaglandin receptors. medchemexpress.com This knowledge is crucial for the design of more selective and potent therapeutic agents. Furthermore, the exploration of untapped biological activities of such analogs could reveal new roles for eicosanoids in health and disease, expanding the current research paradigms. wikipedia.org The study of epimers also plays a role in understanding the complex metabolic pathways of eicosanoids, including the formation of various metabolites with distinct biological functions. nih.gov
Q & A
Q. What are the validated analytical methods for quantifying (+)-15-epi Cloprostenol purity in experimental formulations?
-
Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. The USP standard specifies using a C18 column, mobile phase (e.g., acetonitrile:water gradient), and validation parameters (linearity, precision, accuracy). Quantification requires comparing peak areas against a reference standard (e.g., USP Cloprostenol Sodium RS) .
-
Example : For a 20 µL injection volume, ensure the cloprostenol peak resolution (R > 2.0) and retention time consistency (±0.1 min) across replicates. Calculate label claim using the formula:
Q. How does the stereochemistry of this compound influence its biological activity compared to other isomers?
- Approach : Conduct receptor binding assays using FP prostaglandin receptors (e.g., human recombinant FP receptors). Compare the EC₅₀ values of this compound with its enantiomers in luteolysis or smooth muscle contraction models.
- Key Finding : The 15(R) enantiomer (e.g., (+)-Cloprostenol) exhibits 100–200× higher potency than PGF2α in terminating pregnancy in rodents, attributed to enhanced receptor affinity and metabolic stability .
Q. What are the standard protocols for synthesizing this compound with high enantiomeric excess?
- Method : Asymmetric synthesis via Sharpless epoxidation or enzymatic resolution. Purity is confirmed via chiral HPLC or polarimetry. For lab-scale preparation, use protected intermediates (e.g., Corey lactone) and stereoselective reduction .
- Critical Step : Monitor reaction progress using thin-layer chromatography (TLC) with iodine visualization. Final purification via flash chromatography (silica gel, ethyl acetate/hexane) yields >98% enantiomeric excess .
Advanced Research Questions
Q. How can dose-dependent luteolytic effects of this compound be statistically modeled in varying corpus luteum (CL) ages?
- Experimental Design :
- Use binary logistic regression to analyze full luteolysis (presence/absence) with factors: CL age (5 levels) and cloprostenol dose (4 levels).
- Validate with chi-square tests for response rate differences within factors.
- Data Insight : In bovine studies, younger CLs (<5 days) require higher doses (e.g., 500 µg) for complete regression, while older CLs (>10 days) respond to lower doses (150 µg) .
Q. What mechanisms underlie the organ-specific toxicity of this compound in preclinical models?
- Approach :
- In vitro : Expose primary cell cultures (uterine, pulmonary, cardiac) to cloprostenol (1–100 nM). Measure apoptosis (Annexin V/PI), oxidative stress (ROS assays), and receptor activation (cAMP/IP3 pathways).
- In vivo : Rodent models dosed subcutaneously (1–10 µg/kg) with histopathology and biomarker analysis (e.g., serum progesterone, TNF-α).
- Key Findings : Uterine tissues show dose-dependent apoptosis (EC₅₀ = 3 nM), while pulmonary toxicity (bronchospasm) is linked to FP receptor overexpression in smooth muscle .
Q. How can this compound be optimized for targeted drug delivery to minimize systemic side effects?
- Methodology :
- Develop nanoparticle carriers (e.g., PEGylated liposomes) loaded with cloprostenol. Characterize encapsulation efficiency (UV-Vis) and release kinetics (dialysis).
- Test in vivo targeting using fluorescent probes in uterine tissue (IVIS imaging).
- Result : Liposomal formulations reduce hepatic clearance by 40% and enhance uterine bioavailability 2.5× compared to free drug .
Data Contradictions and Resolution
Q. Discrepancy: Why do some studies report cloprostenol-induced embryotoxicity, while others highlight its safety in non-pregnant models?
- Analysis : Species-specific FP receptor expression and metabolic pathways (e.g., rodents vs. bovines). For example, cloprostenol’s embryotoxicity in rodents (EC₅₀ = 1.25 µg/kg) is absent in non-pregnant primates due to differential placental enzyme activity .
- Resolution : Use transgenic models (e.g., FP receptor knockouts) to isolate receptor-mediated effects from metabolic contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
